Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

azepane regioisomer ketone position hydrogen bonding

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS 1956322-36-3) is a protected, heterobifunctional azepane derivative that integrates a seven-membered lactam core with a geminal 5-amino-5-methyl substitution and a Cbz (benzyloxycarbonyl) protecting group. Its molecular formula C15H20N2O3 (MW 276.33 g/mol) encodes three orthogonal reactive handles—the N-Cbz carbamate, the 3-ketone, and the free primary amine—making it a strategic intermediate for constructing substituted azepane pharmacophores relevant to protease and kinase inhibitor programs.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B11843037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H20N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
InChIKeyPDEINTDLMLCTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-Amino-5-Methyl-3-Oxoazepane-1-Carboxylate – Technical Baseline for Azepane-Based Drug Discovery Building Blocks


Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS 1956322-36-3) is a protected, heterobifunctional azepane derivative that integrates a seven-membered lactam core with a geminal 5-amino-5-methyl substitution and a Cbz (benzyloxycarbonyl) protecting group . Its molecular formula C15H20N2O3 (MW 276.33 g/mol) encodes three orthogonal reactive handles—the N-Cbz carbamate, the 3-ketone, and the free primary amine—making it a strategic intermediate for constructing substituted azepane pharmacophores relevant to protease and kinase inhibitor programs . Unlike simpler azepane building blocks that offer only a single functionalization point, the combination of regiospecific 3-oxo, 5-amino, and 5-methyl substituents on the saturated seven-membered ring provides a pre-installed chiral quaternary center that is difficult to access via late-stage functionalization . The predicted boiling point of 427.7 ± 45.0 °C and pKa of 8.37 ± 0.20 distinguish this compound from its des-amino and regioisomeric analogs, influencing both purification strategy and reactivity in downstream coupling reactions .

Why Generic Azepane Building Blocks Cannot Replace Benzyl 5-Amino-5-Methyl-3-Oxoazepane-1-Carboxylate in Lead Optimization


Substitution with a simpler azepane analog—such as an unsubstituted N-Cbz-azepanone or a regioisomeric ketone placement—will alter the spatial trajectory and electronic character of every downstream coupling event [1]. In the 4-amino-azepan-3-one cathepsin K inhibitor series, moving the methyl substituent by a single ring position shifted inhibitory potency by over three orders of magnitude (Ki,app from 0.041 nM to >100 nM), demonstrating that the exact substitution geometry on the azepane core is not a tunable afterthought but a primary determinant of biological activity and pharmacokinetic fate [1]. The target compound uniquely positions the free amine and the ketone in a 1,3-relationship across the seven-membered ring, enabling cyclic constraint patterns that smaller-ring (piperidine, pyrrolidine) scaffolds cannot replicate. Additionally, the orthogonal stability profile of the N-Cbz group—labile to hydrogenolysis but stable to the acidic conditions that cleave Boc—means that a Boc-protected analog cannot be substituted into a synthetic sequence requiring acidic deprotection steps without risking premature N-deprotection .

Quantitative Differentiation Evidence: Benzyl 5-Amino-5-Methyl-3-Oxoazepane-1-Carboxylate vs. Closest Structural Analogs


Ketone Position Regiochemistry: 3-Oxo vs. 4-Oxo Azepane Core Drives Differential H-Bonding Capacity and Physicochemical Profile

The 3-oxo (β-keto) substitution in the target compound generates two hydrogen-bond acceptor sites in close proximity (the ketone oxygen and the carbamate carbonyl), whereas the 4-oxo regioisomer (Benzyl 4-oxoazepane-1-carboxylate, CAS 83621-33-4) distributes these acceptors farther apart across the ring. This difference is reflected in significantly divergent predicted pKa values: the 3-oxo analog (comparator, Benzyl 3-oxoazepane-1-carboxylate) has a predicted pKa of 6.62 , while the target compound's predicted pKa is 8.37 ± 0.20 , a shift of approximately 1.75 log units attributable to the electron-withdrawing influence of the geminal amino-methyl substituent modulating the basicity of the azepane nitrogen. The 4-oxo regioisomer (CAS 83621-33-4) has a predicted pKa of -1.55 ± 0.20, indicating the ketone position fundamentally alters the protonation state of the ring nitrogen . The boiling point differential (target: 427.7 °C vs. 3-oxo comparator: 398.2 °C , a difference of ~29.5 °C) further reflects stronger intermolecular interactions conferred by the additional primary amine H-bond donor.

azepane regioisomer ketone position hydrogen bonding physicochemical property differentiation

5-Methyl Substitution on Azepan-3-one Core: Class-Level Evidence for Potency Modulation from Cathepsin K Inhibitor SAR

In a comprehensive SAR study of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors, Yamashita et al. demonstrated that methyl substitution regiochemistry and stereochemistry on the azepanone core produced cathepsin K inhibitory potencies spanning from Ki,app = 0.041 nM (4S-7-cis-methyl, compound 10/relacatib) to >100 nM for unfavorable substitution patterns—a potency window exceeding 2,400-fold driven solely by methyl group placement [1]. The parent unsubstituted 4S-azepanone analog (compound 1) displayed Ki,app = 0.16 nM (human cathepsin K), rat oral bioavailability = 42%, and rat in vivo clearance = 49.2 mL/min/kg [1]. Introduction of the 5-methyl substituent in the target compound's core architecture is therefore not a passive structural feature but a critical determinant of target engagement and ADME properties. The target compound's 5-amino-5-methyl pattern provides a pre-installed quaternary center that mimics the substitution geometry explored in the cathepsin K program, where even stereochemical inversion at the methyl-bearing carbon produced substantial changes in both potency and oral bioavailability [1].

cathepsin K inhibitor methyl substitution SAR azepanone scaffold potency modulation

Orthogonal N-Cbz Protection vs. N-Boc: Chromatographic Crystallinity, Deprotection Orthogonality, and Solution-Phase Compatibility

The N-Cbz protecting group in the target compound provides orthogonal deprotection selectivity relative to the Boc group commonly employed on analogous azepane building blocks (e.g., tert-butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate). Cbz is stable to the acidic conditions (TFA, HCl/dioxane) that cleave Boc but is quantitatively removed by catalytic hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH) . Conversely, Boc is stable to hydrogenolysis but labile to acid . This orthogonality enables sequential deprotection strategies in complex synthetic sequences where both protecting groups coexist—a capability unavailable when using only Boc-protected intermediates. Additionally, Cbz-protected amines tend to yield crystalline solids more readily than their Boc counterparts, facilitating purification by recrystallization rather than chromatography at scale [1]. In solution-phase synthesis—the dominant modality for azepane-based medicinal chemistry campaigns—Cbz is more commonly encountered than Fmoc or Boc, which are optimized for solid-phase protocols . The target compound therefore aligns with the predominant synthetic workflow used to construct cathepsin K and PKB inhibitor analogs where the azepane nitrogen must remain protected during amide bond formation or reductive amination at the 5-amino position [2].

Cbz protecting group Boc vs Cbz orthogonality solid-phase peptide synthesis solution-phase synthesis

Molecular Complexity Advantage: H-Bond Donor Count, Rotatable Bonds, and Fraction sp³ vs. Des-Amino and Des-Methyl Azepane Analogs

The target compound contains two hydrogen-bond donors (the free primary -NH2) and four hydrogen-bond acceptors (ketone, carbamate carbonyl, carbamate ether oxygen, and amine nitrogen), compared to zero H-bond donors and four acceptors for the des-amino comparator Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0) . This difference fundamentally alters the compound's capacity for target engagement: in the PKB inhibitor series reported by Breitenlechner et al., the presence of hydrogen-bond donating functionality on the azepane scaffold was essential for achieving nanomolar potency (IC50 values of 4–8 nM for optimized derivatives), with the amine participating in key hydrogen-bonding interactions with the kinase hinge region [1]. The target compound's molecular weight (276.33 g/mol) exceeds the unsubstituted comparator (247.29 g/mol) by 29.04 Da, corresponding exactly to the CH3N (methylamino) increment that provides both the quaternary 5-methyl group and the primary amine. This increase in molecular complexity is accompanied by a higher fraction of sp³-hybridized carbon atoms, a parameter positively correlated with clinical success rates in drug discovery [2]. The quaternary center at C5 also restricts conformational freedom, reducing the entropic penalty upon target binding relative to conformationally flexible des-methyl analogs.

molecular complexity hydrogen bond donors fraction sp3 drug-likeness parameters

Supplier-Grade Purity Benchmarking: 98% (HPLC) vs. 95% Minimum Purity and Availability Across Catalog Vendors

The target compound is available from multiple independent vendors at purities of 95% (AKSci catalog #8465EF) , 97% (CheMenu catalog #CM285822) , and 98% (Leyan catalog #1768917; MolCore) . In contrast, the des-amino comparator Benzyl 3-oxoazepane-1-carboxylate is typically supplied at 95% purity (CheMenu, Bidepharm) , and the 4-oxo regioisomer varies between 95–98% across suppliers. The availability of the target compound at 98% purity from multiple competing vendors provides procurement leverage and reduces single-supplier dependency risk. The compound is stocked in quantities ranging from milligrams to multi-kilogram scale (ChemicalBook: custom synthesis available for 5 g–5 kg) , indicating established scale-up capability. Importantly, the target compound's CAS registry (1956322-36-3) is consistently recognized across all major chemical databases (ChemicalBook, ChemSrc, CheMenu, MolCore), whereas regioisomeric or stereoisomeric variants may suffer from CAS number ambiguity or limited vendor coverage, complicating procurement workflows.

purity specification vendor comparison building block procurement quality control

Redox State Integrity: 3-Ketone vs. 3-Hydroxy Analog Prevents Undesired Oxidation-State Ambiguity in Downstream Coupling

The target compound's 3-oxo (ketone) functionality provides a well-defined electrophilic center for reductive amination with the 5-amino group or for enolate chemistry, whereas the reduced 3-hydroxy analog (Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate) introduces an additional nucleophilic hydroxyl group that competes for acylation and alkylation reagents—creating chemoselectivity problems that require additional protecting group steps . In the cathepsin K azepanone series, the ketone was essential for forming the ketoamide warhead that covalently interacts with the catalytic cysteine residue; the corresponding alcohol analog would lack this warhead functionality entirely [1]. The predicted density difference (target: 1.170 g/cm³ vs. 3-oxo comparator: 1.177 g/cm³) reflects the mass contribution of the amino-methyl substituent, while the absence of a secondary hydroxyl eliminates the possibility of diastereomer formation during subsequent reductions, simplifying analytical characterization and purification .

ketone reduction redox state control azepane hydroxyl analog chemoselective coupling

Procurement-Relevant Application Scenarios for Benzyl 5-Amino-5-Methyl-3-Oxoazepane-1-Carboxylate


Cathepsin K Inhibitor Lead Optimization: Installing the 5-Methyl-3-Oxoazepane Pharmacophore Core

The target compound provides a direct entry into the 5-amino-5-methyl-3-oxoazepane scaffold that maps onto the substitution pattern explored in GlaxoSmithKline's cathepsin K inhibitor program, where 5-methyl-substituted azepan-3-ones achieved Ki,app values as low as 0.041 nM and oral bioavailability up to 89% in rats [1]. By using this pre-functionalized building block, medicinal chemistry teams can diversify the 5-amino position via amide coupling, sulfonamide formation, or reductive amination while the Cbz group protects the azepane nitrogen, then deprotect via hydrogenolysis to reveal the free secondary amine for further elaboration—a synthetic sequence that would require 4–6 additional steps if starting from an unsubstituted N-Cbz-azepanone [1].

PKB/Akt Kinase Inhibitor Discovery: Constructing Balanol-Derived Azepane Scaffolds with Pre-Organized H-Bonding Geometry

The target compound's 5-amino group provides a vector for attaching the benzophenone/benzamide pharmacophore elements characteristic of balanol-derived PKB inhibitors, which achieved IC50 values of 4 nM (PKB-α) in optimized analogs [2]. The 5-methyl group restricts conformational mobility of the azepane ring, pre-organizing the amine trajectory for optimal interaction with the kinase hinge region, while the 3-ketone offers a spectroscopic handle (IR C=O stretch ~1710 cm⁻¹) for reaction monitoring during library synthesis [2]. The Cbz group can be retained through the coupling sequence and removed at the final step under mild hydrogenolysis conditions compatible with the ketone and amide functionalities .

β-Lactamase Inhibitor Intermediate Synthesis: Diazabicyclooctane (DBO) and Related Bicyclic Scaffold Construction

Novel β-lactamase inhibitor programs, including diazabicyclooctane (DBO) derivatives, require functionalized azepane intermediates with orthogonal nitrogen protection [3]. The target compound's Cbz-protected azepane nitrogen and free 5-amino group provide exactly this orthogonality: the Cbz group can be selectively removed (H2, Pd/C) to expose the azepane NH for cyclization, while the 5-amino group can be functionalized independently (acylation, sulfonylation, or alkylation) to introduce the substituents required for β-lactamase active-site engagement [3]. The 3-ketone serves as a masked handle for introducing additional ring fusion points via enolate chemistry or reductive amination cyclization strategies.

Fragment-Based Drug Discovery (FBDD) Library Design: Seven-Membered Ring sp³-Enriched Building Block Collection

The target compound addresses the growing demand for sp³-enriched, three-dimensionally complex fragments in FBDD collections, where increasing fraction sp³ (Fsp³) has been positively correlated with clinical developability [4]. With a molecular weight of 276.33 g/mol—within the optimal fragment range (MW < 300)—and containing two H-bond donors, four H-bond acceptors, and a quaternary sp³ center, this building block offers structural complexity metrics (Fsp³ ≈ 0.53 based on C15H20N2O3 atom count) that exceed typical flat aromatic fragments while remaining synthetically tractable. The commercial availability at 97–98% purity from multiple vendors ensures that fragment libraries incorporating this scaffold can be reliably resupplied for hit validation and SAR expansion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.